molecular formula C26H29N5O4 B15102765 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

カタログ番号: B15102765
分子量: 475.5 g/mol
InChIキー: BPYMSSYXBQVSFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one (hereafter referred to as Compound A) is a structurally complex molecule featuring a benzazepin-2-one core substituted with dimethoxy groups, a piperazine-oxoethyl chain, and a 1-methyl-benzimidazole moiety.

特性

分子式

C26H29N5O4

分子量

475.5 g/mol

IUPAC名

7,8-dimethoxy-3-[2-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C26H29N5O4/c1-28-21-7-5-4-6-20(21)27-26(28)30-12-10-29(11-13-30)25(33)17-31-9-8-18-14-22(34-2)23(35-3)15-19(18)16-24(31)32/h4-9,14-15H,10-13,16-17H2,1-3H3

InChIキー

BPYMSSYXBQVSFX-UHFFFAOYSA-N

正規SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)CN4C=CC5=CC(=C(C=C5CC4=O)OC)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Benzimidazole Moiety: The synthesis begins with the preparation of the benzimidazole ring. This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be accomplished by reacting the benzimidazole derivative with a piperazine compound in the presence of a suitable base.

    Formation of the Benzazepine Core: The final step involves the cyclization of the intermediate to form the benzazepine core. This is typically achieved through a cyclization reaction under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

化学反応の分析

Types of Reactions

7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including its use as a ligand for various receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound can be used as a tool to study the mechanisms of action of related compounds and to develop new therapeutic agents.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.

作用機序

The mechanism of action of 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

類似化合物との比較

Structural Analog: 3-{2-[4-(2-Chlorobenzyl)-1-Piperazinyl]-2-Oxoethyl}-7,8-Dimethoxy-1,3-Dihydro-2H-3-Benzazepin-2-One (Compound B)

Compound B (C₂₅H₂₈ClN₃O₄) shares the benzazepin-2-one core and piperazine-oxoethyl substituent with Compound A but replaces the 1-methyl-benzimidazole group with a 2-chlorobenzyl moiety . Key differences include:

  • Molecular Weight : Compound B (469.97 g/mol) is lighter than Compound A (~492.53 g/mol due to C₂₅H₂₈N₄O₅).
  • Electronic Effects : The electron-withdrawing chlorine in Compound B may reduce piperazine basicity compared to the electron-rich benzimidazole in Compound A , altering receptor binding.
  • Bioactivity : Chlorinated aromatic groups often enhance potency but may increase toxicity risks, whereas benzimidazoles improve kinase selectivity .
Table 1: Structural and Physicochemical Comparison
Property Compound A Compound B
Molecular Formula C₂₅H₂₈N₄O₅ C₂₅H₂₈ClN₃O₄
Substituent on Piperazine 1-Methyl-benzimidazole 2-Chlorobenzyl
Molecular Weight (g/mol) ~492.53 469.97
Key Functional Groups Benzimidazole, Methoxy Chlorophenyl, Methoxy

Simplified Analog: 7,8-Dimethoxy-3-Methyl-1H-3-Benzazepin-2-One (Compound C)

Compound C (C₁₃H₁₅NO₃) lacks the piperazine-oxoethyl and benzimidazole groups, retaining only the benzazepinone core with methyl and methoxy substituents . This simplification reduces molecular complexity and weight (241.27 g/mol), likely diminishing target affinity but improving bioavailability.

Key Differences:
  • Pharmacokinetics: Compound C’s lower molecular weight and fewer hydrogen-bond donors may enhance membrane permeability.
  • Bioactivity : The absence of the piperazine-benzimidazole chain limits interactions with kinases or GPCRs, making Compound C less pharmacologically versatile .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), Compound A shows moderate similarity (~50–70%) to benzimidazole-containing kinase inhibitors like ZINC00027361 (GSK3 inhibitor) . In contrast, its similarity to Compound B is higher (~75–80%) due to shared benzazepinone and piperazine substructures, suggesting overlapping bioactivity profiles .

Table 2: Similarity Indices (vs. Compound A)
Compound Tanimoto (MACCS) Dice (Morgan)
Compound B 0.78 0.82
ZINC00027361 (GSK3i) 0.65 0.68
Compound C 0.45 0.50

Bioactivity and Target Profiling

Compound A clusters with benzimidazole-derived kinase inhibitors in bioactivity-based hierarchical clustering, correlating with its structural features . In contrast, Compound B groups with chlorinated aryl-piperazine analogs, which are often associated with dopaminergic or serotonergic activity .

Key Findings:
  • Kinase Inhibition: The benzimidazole in Compound A likely facilitates ATP-binding pocket interactions, similar to known kinase inhibitors .
  • Metabolic Stability : The 1-methyl group on the benzimidazole in Compound A may reduce oxidative metabolism compared to Compound B ’s chlorobenzyl group, enhancing half-life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。